4-(2H-1,3-benzodioxol-5-yl)butan-2-amine

Description

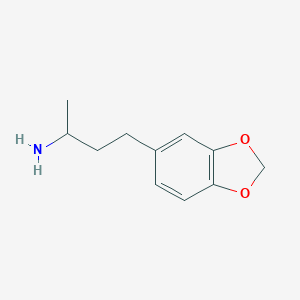

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h4-6,8H,2-3,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUIKWNECJUNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC2=C(C=C1)OCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961163 | |

| Record name | 4-(2H-1,3-Benzodioxol-5-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40742-32-3 | |

| Record name | 3,4-Methylenedioxyphenylisobutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040742323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2H-1,3-Benzodioxol-5-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Phenethylamine and Benzodioxole Chemical Classes

4-(2H-1,3-benzodioxol-5-yl)butan-2-amine is structurally classified as a substituted phenethylamine (B48288). The core of this classification lies in its phenethylamine backbone, which consists of a phenyl ring connected to an amino group by a two-carbon sidechain. wikipedia.orgwikipedia.org This fundamental structure is shared by a vast array of compounds, both naturally occurring and synthetic, that exhibit a wide range of biological activities. wikipedia.orgnih.gov Many substituted phenethylamines are known to be psychoactive, functioning as central nervous system stimulants, hallucinogens, or entactogens. wikipedia.orgunodc.org

The "substituted" aspect of its classification arises from the modifications to the basic phenethylamine structure. Specifically, it features a benzodioxole group attached to the phenyl ring. The benzodioxole moiety, a five-membered ring containing two oxygen atoms fused to a benzene (B151609) ring, is a key structural feature of many well-known compounds, including 3,4-methylenedioxyamphetamine (MDA). wikipedia.org The presence of the benzodioxole ring significantly influences the compound's chemical properties and biological interactions.

Significance and Rationale for Advanced Academic Inquiry into 4 2h 1,3 Benzodioxol 5 Yl Butan 2 Amine

Furthermore, the study of such compounds can provide valuable insights into the function of neurotransmitter systems in the brain. Many substituted phenethylamines interact with serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) pathways. wikipedia.orgnih.gov By investigating the specific interactions of 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine with these systems, researchers can better understand the complex mechanisms underlying mood, cognition, and behavior. This knowledge can also inform the development of novel therapeutic agents for a variety of neurological and psychiatric disorders.

Overview of Current Research Gaps and Future Perspectives on 4 2h 1,3 Benzodioxol 5 Yl Butan 2 Amine

Despite the existing body of research, significant gaps remain in the scientific understanding of 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine. A primary challenge in this area of research is the methodological variability across studies, which can lead to inconsistent findings. urologytimes.com Standardizing protocols for synthesis, purification, and analytical characterization is crucial for ensuring the reliability and comparability of data.

Future research should focus on a number of key areas. A thorough investigation of the compound's metabolic fate in biological systems is needed. Identifying the metabolites and understanding the metabolic pathways involved is essential for a complete pharmacological profile. Additionally, comprehensive in vitro and in vivo studies are required to fully characterize its binding affinity and functional activity at a wider range of biological targets.

Another promising avenue for future research is the application of advanced analytical techniques. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy can provide detailed structural information and help to elucidate the compound's chemical properties. mdpi.com Furthermore, computational modeling and molecular docking studies could predict its interactions with biological receptors, guiding further experimental investigation. researchgate.net Addressing these research gaps will not only enhance our fundamental understanding of this compound but also contribute to the broader fields of neuropharmacology and medicinal chemistry.

An in-depth examination of the synthetic strategies for producing this compound reveals a variety of established and innovative chemical pathways. These methodologies encompass direct reductive amination, complex multi-step sequences, and sophisticated enantioselective techniques designed to isolate specific stereoisomers. Furthermore, significant research has been directed towards the synthesis of advanced derivatives and analogues, expanding the chemical space of this compound for further investigation.

Metabolic Profiling and Biotransformation Studies of 4 2h 1,3 Benzodioxol 5 Yl Butan 2 Amine

In Vitro Metabolic Studies of 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine

In vitro metabolic studies are fundamental for elucidating the metabolic pathways of a compound in a controlled laboratory setting, often utilizing liver-derived preparations.

Incubation of a compound with hepatic microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes like cytochrome P450 (CYP450), is a standard approach to identify Phase I metabolites. Similarly, studies with hepatocytes, which are whole liver cells, provide a more complete picture by including both Phase I and Phase II metabolic processes.

For compounds with a 1,3-benzodioxole (B145889) ring, a key metabolic step observed in microsomal incubations is the cleavage of this ring, a reaction catalyzed by CYP450 enzymes. researchgate.net This process, known as demethylenation, leads to the formation of a catechol intermediate. This catechol can then undergo further metabolic reactions. While specific data for this compound is not available, it is highly probable that it would undergo similar biotransformation.

In vitro studies with related compounds have demonstrated that the metabolic profile can be influenced by the specific CYP450 enzymes present. nih.gov Therefore, using a panel of human liver microsomes or recombinant CYP enzymes can help identify the specific isoforms responsible for the metabolism of a given compound.

Phase I metabolism generally involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, making the compound more polar and easier to excrete. For amphetamine-like substances with a methylenedioxy group, the primary Phase I metabolic pathways include:

Demethylenation: As mentioned, this is a critical pathway for compounds containing a 1,3-benzodioxole ring, leading to the formation of dihydroxy (catechol) metabolites. researchgate.net For MDMA, this results in the formation of 3,4-dihydroxymethamphetamine (HHMA). mdpi.com

N-dealkylation: For N-substituted amines, the removal of the alkyl group is a common metabolic route. In the case of MDMA, N-demethylation leads to its primary active metabolite, 3,4-methylenedioxyamphetamine (MDA). mdpi.com Given that this compound is a primary amine, this pathway would not be a primary route for the parent compound but is relevant for its N-alkylated analogue, MBDB. nih.gov

Aliphatic Hydroxylation: The addition of a hydroxyl group to the alkyl side chain is another potential metabolic transformation.

β-Ketone Reduction: For related synthetic cathinones containing a β-keto group, reduction to the corresponding alcohol is a major metabolic step. nih.govnih.gov

Based on the metabolism of analogous compounds, the hypothetical Phase I metabolites of this compound are presented in the table below.

| Parent Compound | Hypothetical Phase I Metabolite | Metabolic Reaction |

| This compound | 4-(3,4-dihydroxyphenyl)butan-2-amine | Demethylenation |

| This compound | Hydroxylated-4-(2H-1,3-benzodioxol-5-yl)butan-2-amine | Aliphatic Hydroxylation |

This table presents hypothetical metabolites based on the known metabolism of structurally similar compounds.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate (B86663), or glutathione. These reactions significantly increase the water solubility of the compound, facilitating its elimination from the body.

The catechol metabolites formed during Phase I are primary substrates for Phase II conjugation reactions. For MDMA, the dihydroxy metabolites are readily conjugated with glucuronic acid or sulfate. mdpi.com Another important Phase II reaction for catechol metabolites is O-methylation, catalyzed by catechol-O-methyltransferase (COMT), to form methoxy-hydroxy metabolites. nih.gov For instance, HHMA is methylated to form 4-hydroxy-3-methoxymethamphetamine (HMMA). mdpi.com

Therefore, it is anticipated that the catechol metabolite of this compound would undergo extensive Phase II metabolism, leading to the formation of glucuronide and sulfate conjugates, as well as O-methylated derivatives.

| Phase I Metabolite | Hypothetical Phase II Conjugate | Conjugation Reaction |

| 4-(3,4-dihydroxyphenyl)butan-2-amine | 4-(3-hydroxy-4-methoxyphenyl)butan-2-amine | O-methylation (via COMT) |

| 4-(3,4-dihydroxyphenyl)butan-2-amine | Glucuronide conjugate | Glucuronidation (via UGTs) |

| 4-(3,4-dihydroxyphenyl)butan-2-amine | Sulfate conjugate | Sulfation (via SULTs) |

This table presents hypothetical Phase II conjugates based on the known metabolism of structurally similar compounds.

In Vivo Metabolic Studies of this compound in Animal Models

Pharmacokinetic studies describe the absorption, distribution, metabolism, and excretion (ADME) of a drug. For amphetamine-like substances, oral bioavailability is generally good, and they typically have a large volume of distribution. nih.gov The elimination half-life can vary depending on the specific compound and species. For MDMA in humans, the elimination half-life is approximately 8 to 9 hours. researchgate.net

Studies in rats with MDMA have shown dose-dependent pharmacokinetics, where higher doses lead to a disproportionately larger increase in plasma concentrations, suggesting saturation of metabolic pathways. researchgate.net The excretion of metabolites occurs primarily through urine. For MDMA, both Phase I and Phase II metabolites are found in urine, with glucuronide and sulfate conjugates being significant. nih.gov

While specific pharmacokinetic data for this compound are not available, it is reasonable to expect that its ADME properties would share similarities with other amphetamine derivatives containing the methylenedioxy moiety.

Enzymology of this compound Metabolism

The metabolism of drugs is catalyzed by a variety of enzymes, with the cytochrome P450 superfamily playing a central role in Phase I reactions. The specific CYP isoforms involved in the metabolism of a compound can have significant implications for potential drug-drug interactions.

The metabolism of MDMA is known to be primarily mediated by CYP2D6, which is responsible for the initial demethylenation and N-demethylation steps. nih.gov Other CYP enzymes, including CYP1A2 and CYP3A4, also contribute to its metabolism. nih.govmdpi.com The 1,3-benzodioxole group itself is known to be a mechanism-based inhibitor of certain CYP enzymes, which can lead to complex drug interactions. researchgate.net

Given the structural similarities, it is highly likely that the metabolism of this compound is also dependent on CYP2D6 and other CYP isoforms. The potential for this compound to inhibit CYP enzymes also warrants consideration.

The Phase II enzymes involved in the conjugation of the catechol metabolites include various isoforms of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), as well as catechol-O-methyltransferase (COMT). mdpi.com

| Metabolic Step | Key Enzymes |

| Phase I | |

| Demethylenation | CYP2D6, CYP3A4, CYP1A2 |

| N-dealkylation (of analogues) | CYP2D6, CYP1A2 |

| Phase II | |

| O-methylation | Catechol-O-methyltransferase (COMT) |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Sulfotransferases (SULTs) |

This table summarizes the key enzymes involved in the metabolism of structurally similar compounds like MDMA and is presumed to be relevant for this compound.

Role of Cytochrome P450 Enzymes in the Biotransformation of this compound

The metabolism of this compound is intrinsically linked to its nature as a primary metabolite of N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB). The conversion of MBDB to BDB occurs through a process called N-dealkylation, which is a hallmark of CYP enzyme activity.

Research utilizing cDNA-expressed insect cell microsomes has pinpointed specific CYP isoenzymes responsible for this transformation. The primary catalysts for the N-dealkylation of MBDB to yield this compound are CYP2B6 and CYP2C19 . wikipedia.org

The major metabolic pathways for compounds with similar structures, such as 3,4-methylenedioxymethamphetamine (MDMA), often involve hydroxylation of the phenyl ring followed by O-methylation, as well as N-demethylation and deamination. nih.gov These reactions are largely mediated by the CYP2D6 enzyme. nih.govnih.govnih.govsigmaaldrich.com

The metabolic pathways can be summarized in the following table:

| Metabolic Reaction | Precursor Compound | Resulting Metabolite | Key Cytochrome P450 Enzymes Involved |

| N-Dealkylation | N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) | This compound (BDB) | CYP2B6, CYP2C19 |

| Demethylenation | N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) | 1,2-dihydroxy-4-[2-(methylamino)butyl]benzene (DHMBB) | CYP1A2, CYP2D6, CYP3A4 |

Contribution of Other Metabolic Enzymes to this compound Fate

While cytochrome P450 enzymes play a central role in the initial biotransformation of this compound, other enzyme systems are likely involved in its subsequent metabolic fate, particularly in Phase II conjugation reactions. These reactions typically increase the water solubility of metabolites, facilitating their excretion from the body.

Studies on the related compound MBDB suggest that its metabolites undergo glucuronidation and sulfation . nih.gov These are common Phase II pathways where enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) attach glucuronic acid or a sulfonate group, respectively, to the molecule. Given that this compound possesses a primary amine group, it is a likely candidate for these conjugation reactions.

Furthermore, the primary amine structure of this compound makes it a potential substrate for monoamine oxidase (MAO) enzymes. MAO is responsible for the oxidative deamination of various endogenous and exogenous amines. nih.govresearchgate.net This process would convert the amine group into a ketone, leading to a different set of metabolites. Both MAO-A and MAO-B are known to deaminate aliphatic amines. nih.gov

Another class of enzymes that could contribute to the metabolism of this compound is the flavin-containing monooxygenases (FMOs) . FMOs are involved in the oxidation of various nitrogen- and sulfur-containing xenobiotics.

Urinary analysis following the administration of MBDB has confirmed the excretion of both the parent compound and its N-demethylated metabolite, this compound. nih.govnih.gov This indicates that a portion of the compound is eliminated from the body unchanged, while the remainder undergoes further metabolic processing.

The potential involvement of these other enzyme systems is summarized below:

| Enzyme System | Potential Metabolic Reaction |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation |

| Sulfotransferases (SULTs) | Sulfation |

| Monoamine Oxidases (MAOs) | Oxidative Deamination |

| Flavin-containing Monooxygenases (FMOs) | N-oxidation |

Mechanistic Investigations and Structure Activity Relationships Sar of 4 2h 1,3 Benzodioxol 5 Yl Butan 2 Amine

Correlating Structural Features of 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine with Biological Activity Profiles

This compound (BDB) is an entactogenic substance, meaning it tends to produce feelings of empathy and introspection. wikipedia.org Its biological activity is intrinsically linked to its core molecular structure, which consists of a phenethylamine (B48288) backbone modified with a methylenedioxy group and an alpha-ethyl substituent.

The defining structural elements and their correlation with its activity profile are:

1,3-Benzodioxole (B145889) Group: This moiety, also known as the methylenedioxy group, is a critical feature shared with other psychoactive compounds like MDA and MDMA. It is fundamental to the compound's characteristic effects on serotonin (B10506) systems.

Phenethylamine Backbone: This core structure provides the basic framework that allows the molecule to interact with monoamine transporters, which are crucial for its neuropharmacological action. nih.gov

α-Ethyl Group: The presence of an ethyl group at the alpha position of the phenethylamine side chain distinguishes BDB from its close analogue, 3,4-methylenedioxyamphetamine (MDA), which has an alpha-methyl group. wikipedia.org This substitution influences the compound's potency and how it is metabolized, contributing to a unique pharmacological profile. Animal studies suggest that BDB acts as a potent serotonin-releasing agent. wikipedia.org While it produces MDMA-like entactogenic effects, it is often described as more sedating and less stimulating. wikipedia.org

Stereospecificity in the Biological Interactions of this compound Enantiomers

The presence of a chiral center at the alpha-carbon means that this compound exists as two distinct stereoisomers, or enantiomers: (S)-(+)-BDB and (R)-(-)-BDB. nih.gov The spatial arrangement of these enantiomers leads to differential interactions with biological targets, a phenomenon known as stereoselectivity. numberanalytics.comnih.gov

Research has demonstrated that the biological activity of BDB is highly stereospecific. In a key drug discrimination study conducted in rats trained to recognize the effects of LSD, the S-(+) enantiomer of BDB produced stimulus generalization. nih.gov Conversely, the R-(-) enantiomer did not produce this effect. nih.gov This finding underscores that the specific three-dimensional shape of the S-(+) isomer is crucial for this particular biological interaction, highlighting the importance of stereochemistry in defining the compound's pharmacological profile.

| Enantiomer of BDB | Biological Activity (LSD-Discrimination Assay) |

| S-(+)-BDB | Stimulus generalization occurred nih.gov |

| R-(-)-BDB | No generalization occurred nih.gov |

Comparative SAR Analysis with other Benzodioxole-Containing Phenethylamines

The structure-activity relationships of BDB can be further elucidated by comparing it to other benzodioxole-containing phenethylamines. Modifications to the amine group (N-alkylation) and the alkyl side chain significantly alter the compound's activity.

The addition of a methyl group to the nitrogen atom of BDB yields N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB). This seemingly minor structural change results in a distinct shift in the pharmacological profile. MBDB is also classified as an entactogen but exhibits notable differences from BDB. wikipedia.org

Studies indicate that while MBDB shares core entactogenic properties with its parent compound, it has a slower onset of action and produces less euphoria and stimulation. nih.gov In drug discrimination studies, the N-methyl derivatives of both BDB and its lower homologue MDA failed to generalize to the stimulus effects of LSD, in stark contrast to the primary amine S-(+)-BDB. nih.gov This suggests that N-methylation significantly alters the interaction with specific receptor sites. While BDB is a more potent serotonin-releasing agent, MBDB's effects are characterized by a weaker stimulant profile, potentially due to reduced action on dopamine (B1211576) release compared to compounds like MDMA. wikipedia.org

The length of the alkyl group at the alpha-position of the phenethylamine side chain is a key determinant of biological activity. The primary comparison here is between BDB, which possesses an alpha-ethyl group, and its widely studied lower homologue, 3,4-methylenedioxyamphetamine (MDA), which has an alpha-methyl group. nih.gov

This change from a methyl to an ethyl group alters the molecule's interaction with its biological targets. For instance, in LSD-discrimination studies, it was the S-(+) enantiomer of BDB (alpha-ethyl) that was active, whereas for MDA (alpha-methyl), it was the R-(-) enantiomer that produced stimulus generalization. nih.gov This reversal of stereospecificity highlights the profound impact of the side chain's length on the molecule's binding orientation and subsequent pharmacological effects. The alpha-ethyl group in BDB is associated with a more sedating profile compared to the more stimulating effects of the alpha-methyl substituted MDA and MDMA. wikipedia.org

| Compound | Alpha-Substituent | Active Enantiomer (LSD-Discrimination) |

| BDB | Ethyl | S-(+) nih.gov |

| MDA | Methyl | R-(-) nih.gov |

Molecular Target Identification and Ligand Receptor Interaction Studies for 4 2h 1,3 Benzodioxol 5 Yl Butan 2 Amine

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are fundamental in determining the affinity of a compound for specific receptors or transporters. These assays measure the displacement of a specific radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), which are inverse measures of binding affinity.

Serotonin (B10506) Receptor Subtype Binding Profiles of 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine

The primary molecular targets for entactogenic compounds like BDB are the monoamine transporters, particularly the serotonin transporter (SERT). researchgate.netmaps.org While detailed binding profiles across the full spectrum of serotonin receptor subtypes for BDB are not extensively detailed in the available literature, its activity as a serotonin-releasing agent strongly implies a significant interaction with SERT. researchgate.net One study noted that BDB was equipotent with MDMA at the serotonin transporter. researchgate.net However, a comprehensive table of Kᵢ values for BDB at various 5-HT receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) is not available in the reviewed scientific literature.

Dopamine (B1211576) and Norepinephrine (B1679862) Transporter/Receptor Interactions

In addition to its effects on the serotonin system, BDB's pharmacological profile involves interactions with the dopamine (DAT) and norepinephrine (NET) transporters. Its N-methylated analog, MBDB, is known to inhibit the reuptake of serotonin and norepinephrine, and to a lesser extent, dopamine. nih.gov This suggests that BDB also possesses affinity for these transporters.

One study reported a specific affinity value for BDB at the human dopamine transporter. The IC₅₀ value, which represents the concentration of the drug that inhibits 50% of the radioligand binding, was determined through in vitro binding assays.

| Compound | Transporter | Affinity (IC₅₀) | Reference |

|---|---|---|---|

| This compound (BDB) | Dopamine Transporter (DAT) | 14730 nM |

This table indicates a low affinity for the dopamine transporter, as a higher IC₅₀ value corresponds to lower binding potency.

Specific Kᵢ or IC₅₀ values for the binding of this compound to the norepinephrine transporter (NET) are not detailed in the reviewed scientific literature.

Functional Assays for Agonist/Antagonist Activity of this compound

Functional assays move beyond simple binding to determine the biological effect a compound has upon binding to its target. For monoamine transporters, this often involves measuring the compound's ability to either block neurotransmitter reuptake (inhibition) or to induce neurotransmitter release (releasing activity).

Animal studies and anecdotal reports indicate that BDB functions as a serotonin-releasing agent, an action that is more potent than its N-methylated counterpart, MBDB. This classification as a releasing agent is a key aspect of its functional activity. However, specific EC₅₀ values, which quantify the concentration required to elicit a half-maximal release of serotonin, dopamine, or norepinephrine, are not consistently reported for BDB in the available scientific literature. For comparison, studies on various analogs, such as methcathinones, provide detailed EC₅₀ values for monoamine release, highlighting the methodologies used to determine such functional potencies. nih.govresearchgate.netnih.gov

In Silico Modeling of this compound-Receptor Complexes

In silico modeling uses computational methods to simulate and predict the interaction between a ligand and its receptor at a molecular level. These techniques can provide valuable insights into the binding mode and the key interactions that stabilize the ligand-receptor complex.

Ligand-Protein Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This allows for the visualization of interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the binding pocket of the protein. While docking studies have been performed on other complex molecules containing the 1,3-benzodioxole (B145889) moiety, specific studies detailing the docking of this compound into the binding sites of the serotonin, dopamine, or norepinephrine transporters were not found in the reviewed literature. nih.govresearchgate.net Such simulations would be valuable to elucidate the specific molecular interactions responsible for its binding and functional activity.

Pharmacophore Mapping Based on this compound Interactions

Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a template for designing new molecules with similar or improved activity. The development of a specific pharmacophore model based on the interactions of this compound has not been described in the reviewed scientific literature. nih.govnih.gov The creation of such a model for the phenylisobutylamine class of entactogens could guide the discovery of novel compounds with specific pharmacological profiles. nih.gov

Advanced Analytical Methods in Forensic and Chemical Biology for 4 2h 1,3 Benzodioxol 5 Yl Butan 2 Amine

Development and Validation of Quantitative Analytical Methods for 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine in Complex Matrices

The quantitative analysis of this compound in complex biological matrices such as blood, urine, and hair, as well as in seized materials, necessitates the development and validation of sensitive and specific analytical methods. The choice of method would depend on the matrix, the required limit of detection, and the available instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of amphetamine-type substances in complex matrices due to its high selectivity and sensitivity. A typical LC-MS/MS method for this compound would involve sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step would involve extracting the analyte from the matrix. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of extraction solvent and pH would be optimized to ensure efficient recovery of the basic amine.

Chromatographic Separation: A reversed-phase C18 column would likely be used to separate the target analyte from other matrix components. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient elution mode.

Mass Spectrometric Detection: Detection would be performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and at least two product ions to ensure specificity. The selection of these ion transitions would be based on infusion experiments with a reference standard of the compound.

Below is a hypothetical table illustrating the kind of parameters that would be determined during method validation.

| Validation Parameter | Hypothetical Performance Characteristic |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Recovery | 85-110% |

| Matrix Effect | Minimal |

Capillary Electrophoresis (CE) and other Separation Techniques

Capillary electrophoresis (CE) represents a powerful alternative to LC for the separation of chiral compounds and positional isomers. For this compound, CE could be particularly useful for separating it from its isomers, such as 3,4-(methylenedioxyphenyl)-2-butanamine (BDB). The use of chiral selectors, such as cyclodextrins, in the background electrolyte would enable the separation of its enantiomers.

Other separation techniques like gas chromatography-mass spectrometry (GC-MS) could also be employed. However, this would likely require derivatization of the amine group to improve its volatility and chromatographic behavior.

Impurity Profiling and Synthetic Route Characterization of this compound Samples

Impurity profiling is a critical aspect of forensic analysis, as it can provide valuable intelligence on the synthetic route used to produce a substance and potentially link different seizures to a common source.

Analysis of Byproducts and Unreacted Precursors in this compound Synthesis

The synthesis of this compound would likely proceed through common clandestine synthesis routes for similar amphetamines. These routes can result in a variety of byproducts and unreacted starting materials. For example, if a reductive amination route is used, potential impurities could include the precursor ketone (4-(2H-1,3-benzodioxol-5-yl)butan-2-one), the corresponding alcohol, and products of side reactions.

Techniques such as GC-MS and LC-MS/MS would be employed to identify and quantify these impurities. A comprehensive analysis of a seized sample would aim to create a chemical signature based on the relative abundance of these compounds.

Trace Analysis for Forensic Discrimination of this compound Sources

The unique impurity profile of a batch of this compound can be used for forensic comparison. By comparing the chemical fingerprints of samples from different seizures, it may be possible to establish a link between them, suggesting a common manufacturing origin. This requires highly sensitive analytical methods capable of detecting trace-level impurities.

The following table illustrates a hypothetical impurity profile that could be used for source discrimination.

| Impurity | Sample A (% relative abundance) | Sample B (% relative abundance) |

| 4-(2H-1,3-benzodioxol-5-yl)butan-2-one | 0.5 | 1.2 |

| Unreacted Starting Material X | < 0.1 | 0.3 |

| Dimeric Byproduct Y | 0.2 | 0.2 |

Stability and Degradation Product Analysis of this compound

Understanding the stability of this compound under various storage conditions (e.g., light, heat, humidity) is crucial for ensuring the integrity of forensic samples and for interpreting analytical results over time. Degradation of the compound can lead to a decrease in its concentration and the formation of new chemical entities that could interfere with analysis.

Forced degradation studies would be conducted by exposing a solution of the compound to stress conditions such as acidic, basic, oxidative, and photolytic environments. The degradation products would then be identified using techniques like LC-MS/MS with high-resolution mass spectrometry (e.g., TOF or Orbitrap) to elucidate their structures. This information is vital for developing stability-indicating analytical methods and for understanding the long-term fate of the compound in various matrices.

Emerging Research Directions and Unexplored Avenues for 4 2h 1,3 Benzodioxol 5 Yl Butan 2 Amine

Bioorthogonal Chemistry Applications with 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine Derivatives

Bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, presents a fertile ground for the application of this compound derivatives. nih.govreading.ac.uk The core structure of this compound can be chemically modified to include bioorthogonal functional groups, such as alkynes, azides, or strained alkenes. These "handles" would allow for the specific labeling and tracking of the molecule or its biological targets within a complex cellular environment.

For instance, a derivative of this compound bearing a terminal alkyne could be introduced into a biological system. Subsequently, a probe molecule, such as a fluorophore or a purification tag equipped with an azide (B81097) group, could be administered. The two would then selectively react via a "click chemistry" reaction, like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling researchers to visualize the distribution of the derivative or isolate its binding partners. nih.gov This approach could be instrumental in elucidating the compound's mechanism of action and identifying its specific cellular and subcellular localization.

Potential Bioorthogonal Modifications and Applications:

| Bioorthogonal Group | Reaction Type | Potential Application |

| Terminal Alkyne | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Fluorescence imaging, affinity purification of targets |

| Azide | Strain-promoted azide-alkyne cycloaddition (SPAAC) | In vivo imaging without the need for a toxic copper catalyst |

| Tetrazine | Inverse-electron-demand Diels-Alder (IEDDA) | Rapid and specific labeling for real-time tracking |

Application of Advanced Imaging Techniques (e.g., Positron Emission Tomography) with Labeled this compound Analogues

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the three-dimensional visualization and quantification of physiological processes at the molecular level. The development of radiolabeled analogues of this compound could provide invaluable insights into its in vivo pharmacokinetics and pharmacodynamics.

By incorporating a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the structure of this compound, researchers could create a PET tracer. Once administered, the distribution and accumulation of this tracer in the body, particularly in the brain, could be monitored in real-time. This would enable the direct visualization of the compound's interaction with its target sites and provide quantitative data on receptor occupancy and density. Such studies are crucial for understanding the compound's neuropharmacological profile and for the development of potential therapeutic agents.

Mechanistic Insights into Enantiomeric Differences of this compound at the Molecular Level

Like many chiral molecules, the enantiomers of this compound are known to exhibit different biological activities. nih.govnih.govsigmaaldrich.com A deeper understanding of these differences at the molecular level is a key area for future research. This involves investigating how the (R)- and (S)-enantiomers interact differently with their biological targets, which are often chiral themselves, such as receptors and enzymes.

High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be employed to determine the three-dimensional structures of the individual enantiomers bound to their protein targets. Computational modeling and molecular dynamics simulations can further complement these experimental approaches by providing dynamic insights into the binding process and identifying the key molecular interactions that govern stereoselectivity. Unraveling these mechanisms is fundamental for rational drug design and for optimizing the therapeutic potential of specific enantiomers while minimizing potential off-target effects.

Exploration of Novel Therapeutic or Research Tool Applications for this compound Derivatives

The unique psychoactive effects reported for some derivatives of this compound have opened up avenues for exploring their potential as novel therapeutic agents or research tools. nih.govsigmaaldrich.com For instance, compounds that modulate serotonergic and dopaminergic systems have been investigated for their potential in treating a range of psychiatric disorders.

Further research into the structure-activity relationships of this class of compounds could lead to the development of derivatives with more selective pharmacological profiles. By systematically modifying the core structure, researchers can aim to enhance desired therapeutic effects while reducing unwanted side effects. These derivatives could serve as valuable pharmacological tools to probe the function of specific neurotransmitter systems and to explore new therapeutic strategies for conditions such as post-traumatic stress disorder, anxiety, and depression. The synthesis and evaluation of novel derivatives, such as those incorporating different substituents on the phenyl ring or modifications to the butylamine (B146782) side chain, will be crucial in this endeavor. mdpi.commdpi.com

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine and its derivatives?

Answer:

The synthesis typically involves multi-step organic reactions, including condensation, nucleophilic substitution, and reductive amination. For example, derivatives like 1-(1,3-benzodioxol-5-yl)-2-butanamine are synthesized via asymmetric methods to isolate enantiomers, using chiral auxiliaries or catalysts . Key steps include:

- Condensation : Reacting benzodioxole precursors (e.g., 3,4-methylenedioxyphenylacetonitrile) with alkylating agents.

- Reductive Amination : Using reagents like sodium cyanoborohydride to form the amine moiety.

- Purification : Column chromatography (silica gel) and recrystallization (e.g., ethyl acetate) to isolate pure compounds .

Validation via NMR, mass spectrometry, and elemental analysis is critical for confirming structural integrity.

Advanced: How can crystallographic data resolve molecular conformation discrepancies in polymorphic forms of benzodioxole derivatives?

Answer:

X-ray crystallography using programs like SHELX (for refinement) and ORTEP (for visualization) is essential . For example, polymorphs of related compounds (e.g., 4-(2H-1,3-benzodioxol-5-yl)pyrazole derivatives) show distinct triclinic vs. monoclinic packing. Key steps include:

- Data Collection : High-resolution diffraction data at low temperatures (e.g., 293 K) to minimize thermal motion .

- Hydrogen Bond Analysis : Identifying N–H⋯N and C–H⋯O interactions to explain stability differences between polymorphs .

- Energy Frameworks : Computational tools (Crystal Explorer) compare interaction energies (e.g., dispersion vs. electrostatic contributions) to rationalize packing motifs .

Basic: What spectroscopic techniques are used to characterize the molecular structure of this compound?

Answer:

- NMR Spectroscopy : and NMR identify proton environments (e.g., benzodioxole methylene groups at δ ~5.9 ppm) and confirm substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]+ peaks for CHNO) .

- IR Spectroscopy : Detects functional groups like amine (–NH, ~3300 cm) and benzodioxole rings (C–O–C, ~1250 cm) .

Advanced: How can computational tools like Hirshfeld surface analysis and NCI plots elucidate non-covalent interactions in crystal packing?

Answer:

- Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., % contribution of H⋯H, H⋯O interactions) using Crystal Explorer. For benzodioxole derivatives, C–H⋯π interactions often dominate .

- NCI Plots : Visualize weak interactions (van der Waals, hydrogen bonds) through gradient isosurfaces. For example, π-stacking in triclinic polymorphs shows stronger dispersion forces than monoclinic forms .

- DFT Calculations : Optimize molecular geometries (e.g., Gaussian 09) to compare experimental vs. theoretical bond lengths and angles .

Basic: What pharmacological assays are used to evaluate the bioactivity of this compound?

Answer:

- In Vitro Assays : Enzyme inhibition (e.g., 5-lipoxygenase for anti-inflammatory activity ) and microbial growth inhibition (e.g., antifungal MIC tests ).

- In Vivo Models : Rodent studies assess neurobehavioral effects (e.g., drug discrimination assays to evaluate entactogen properties ).

- Dose-Response Analysis : EC values quantify potency, while selectivity indices compare target vs. off-target effects .

Advanced: How to address contradictions in pharmacological data between enantiomers or analogs?

Answer:

- Stereochemical Purity : Use chiral HPLC or circular dichroism to confirm enantiomeric excess. For example, the R-(–) enantiomer of α-methyl homologs shows higher 5-HT affinity than S-(+) forms .

- Receptor Binding Studies : Radioligand assays (e.g., -ketanserin for 5-HT) differentiate binding affinities between analogs .

- Meta-Analysis : Cross-reference crystallographic data (e.g., ligand-receptor docking) with in vivo results to resolve discrepancies in activity .

Basic: What are the key challenges in optimizing yield during large-scale synthesis?

Answer:

- Reaction Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of benzodioxole intermediates but require rigorous drying .

- Catalyst Selection : Palladium catalysts for cross-coupling steps may require ligands (e.g., SEGPHOS®) to enhance efficiency .

- Byproduct Control : Monitor reaction progress (TLC) to minimize side reactions (e.g., over-alkylation) .

Advanced: How can machine learning models predict synthetic pathways or bioactivity for novel derivatives?

Answer:

- Retrosynthesis Tools : Platforms like Chematica propose routes using benzodioxole building blocks and reaction templates .

- QSAR Models : Train on datasets (e.g., IC values for 5-lipoxygenase inhibitors) to predict activity based on substituent effects (e.g., electron-withdrawing groups enhance potency) .

- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., GROMACS) to prioritize derivatives with optimal binding kinetics .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., ethyl chloroformate) .

- Waste Disposal : Neutralize amine-containing waste with dilute HCl before disposal .

Advanced: How do Z′ > 1 structures complicate crystallographic refinement, and how can this be resolved?

Answer:

- Disorder Modeling : SHELXL’s PART instruction refines disordered atoms (e.g., rotating benzodioxole rings) with occupancy constraints .

- Twinned Data : Use TWINABS to process data from non-merohedral twins, common in low-symmetry polymorphs .

- Validation Tools : CheckCIF reports flag anomalies (e.g., unreasonable ADP ratios) for manual correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.